Yellow AB

Vue d'ensemble

Description

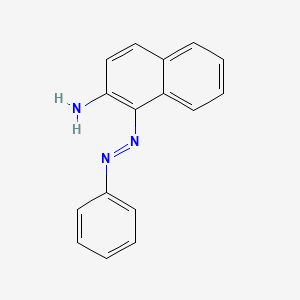

“Yellow AB” appears to refer to two different substances. One is a liquid fertilizer used in agriculture, which is based on stabilized, bioavailable Silicic Acid and a mixture of micronutrients including Boron, Molybdenum, and Zinc . The other is a chemical compound also known as Fast Yellow AB, an azo dye with the CAS Number: 79873-36-2 .

Molecular Structure Analysis

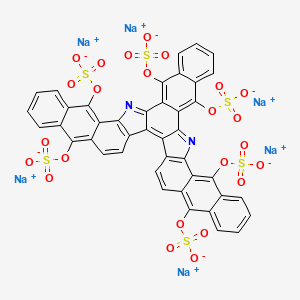

Fast Yellow AB has the linear formula C12H11N3O6S2xNA . It is one of the most recalcitrant of the azo dyes due to the arrangement of withdrawing substituents . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the search results.

Physical And Chemical Properties Analysis

Fast Yellow AB has been described as having a limited shelf life and is suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) . More specific physical and chemical properties would require experimental data, which is not provided in the search results.

Applications De Recherche Scientifique

Phytochemistry and Biological Activities of Annatto

Annatto, derived from Bixa orellana, is renowned for producing a yellow-orange dye, which has piqued scientific interest due to its high biodegradability, low toxicity, and environmental compatibility. This natural dye is being extensively studied for applications in food, textiles, leather, cosmetics, and even solar cells, highlighting its potential as a source of natural colorants and drugs (Shahid‐ul‐Islam, Rather, & Mohammad, 2016).

Food Traceability and Safety

The term map analysis of scientific researches in food traceability from 1999 to 2018 revealed advancements in technologies for protecting quality, identifying food products, and ensuring food safety. This analysis underscores the significance of technological advancements in the agri-food chain for identifying food by genetic markers and enhancing consumer safety (Violino, Antonucci, Pallottino, Cecchini, Figorilli, & Costa, 2019).

Analysis of Biological Samples

Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) has been recognized for its utility in analyzing biological samples, offering high sensitivity and the capability for bioimaging. This technique facilitates the study of bioaccumulation, bioavailability, and ecological and toxicological assessments in human, animal, and plant tissues, demonstrating its importance in biomedical research and environmental studies (Pozebon, Scheffler, Dressler, & Nunes, 2014).

Curcumin's Multifaceted Applications

Curcumin, known for its yellow pigment in turmeric, has been identified as a powerful anti-inflammatory and antioxidant agent. Research has shown its potential against various chronic diseases, including cancers, diabetes, and cardiovascular diseases. Its application extends beyond health supplements to potential use in enhancing the nutritional value of foods and possibly in therapeutic settings (Kunnumakkara, Bordoloi, Padmavathi, Monisha, Roy, Prasad, & Aggarwal, 2017).

Macular Pigment and Vision Health

The macular pigment, responsible for the yellow coloration of the human eye's macula, plays a critical role in protecting against age-related macular degeneration (AMD) through its antioxidant properties and light-filtering capabilities. Studies suggest that dietary modifications to increase macular pigment could offer therapeutic value for AMD prevention (Beatty, Boulton, Henson, Koh, & Murray, 1999).

Mécanisme D'action

The mechanism of action for Yellow AB is not explicitly mentioned in the search results. For the agricultural variant of Yellow AB, it is used as a foliar spray, drip irrigation, or soil drenching to improve resistance to fungus and insects, and to enhance drought and salinity tolerance . For Fast Yellow AB, its mechanism of action in its applications is not detailed in the search results.

Safety and Hazards

For Fast Yellow AB, safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-phenyldiazenylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDQSGLLRINHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058932 | |

| Record name | 1-(Phenylazo)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange to red solid; [HSDB] Orange to orange-red crystalline platelets; [MSDSonline] | |

| Record name | Yellow AB | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in ethanol, acetic acid, Soluble in alcohol, carbon tetrachloride, acetic acid, vegetable oils, Practically insoluble in water, In water, 0.30 mg/L at 37 °C | |

| Record name | C.I. FOOD YELLOW 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Yellow AB | |

Color/Form |

Red platelets from absolute alcohol, Orange or red platelets, Orange crystals | |

CAS RN |

85-84-7 | |

| Record name | Yellow No. 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Food Yellow 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grasal Yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, 1-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Phenylazo)-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylazo)naphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(PHENYLAZO)-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VSI4D701X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD YELLOW 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

103 °C, MP: 102-104 °C | |

| Record name | C.I. FOOD YELLOW 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1041 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

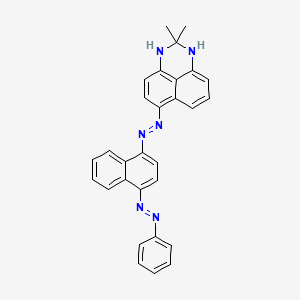

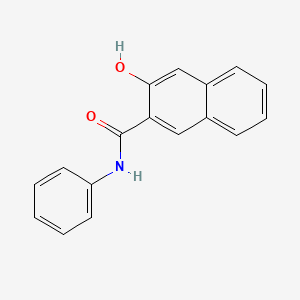

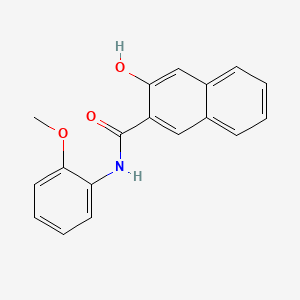

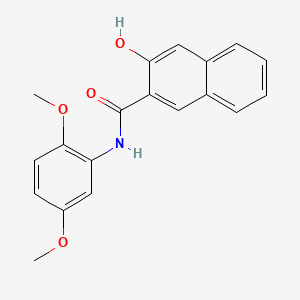

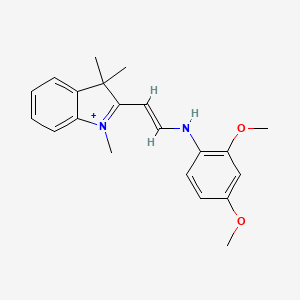

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary concerns regarding the safety of Yellow AB?

A1: Yellow AB has been identified as a potential carcinogen. This concern stems from the presence of β-naphthylamine, a known carcinogen, as an impurity in Yellow AB dyes. [, ] Studies have shown that even small amounts of β-naphthylamine can be present in Yellow AB and Yellow OB dyes. [, ] Animal studies have demonstrated the carcinogenic potential of β-naphthylamine. []

Q2: What metabolites of Yellow AB have been detected in animal studies?

A2: Research has shown that animals fed with Yellow AB excrete metabolites such as aniline, o-toluidine, and their derivatives in their urine. []

Q3: Have there been any long-term studies on the toxicity of Yellow AB?

A3: Yes, chronic toxicity studies have been conducted on Yellow AB and Yellow OB in rats. [, ] These studies assessed the impact of oral administration on various parameters, including growth, food consumption, blood values, and organ pathology.

Q4: Are there any alternative coloring agents to Yellow AB available?

A4: Yes, several alternatives to Yellow AB have been investigated for various applications. Some of these alternatives include:

- β-carotene: This natural pigment offers a safer alternative for coloring margarine and other food products. []

- Annatto: Another natural coloring agent derived from the achiote tree seeds, it is used in various food and cosmetic applications. []

- Riboflavin tetrabutyrate: This compound, a derivative of vitamin B2, provides a yellow hue and has the added benefit of nutritional value. []

Q5: How is Yellow AB's color stability affected by environmental factors?

A5: Studies on margarine have shown that Yellow AB's color stability is influenced by factors like light exposure, temperature, and the presence of other ingredients. Exposure to ultraviolet light can cause rapid fading of the dye. []

Q6: What is the solubility behavior of Yellow AB?

A6: Yellow AB is an oil-soluble dye. Research suggests that in the presence of surfactants like sodium n-dodecylbenzene sulfonate (DBS) and hydroxypropyl cellulose (HPC), Yellow AB tends to be solubilized within the HPC regions of DBS-HPC complexes. []

Q7: How can Yellow AB be detected and quantified?

A7: Analytical techniques like thin-layer chromatography (TLC) have been successfully employed to separate and identify Yellow AB in mixtures with other oil-soluble dyes. [, ] Microchip electrophoresis with electrochemical detection provides a rapid and sensitive method for the simultaneous determination of Yellow AB and other azo dyes in food products. []

Q8: Has Yellow AB been used in any other applications besides coloring?

A8: Research explored the potential of Yellow AB as a model hydrophobic dye to study lateral transport phenomena in microfluidic channels using electrochemically generated gradients of redox-active surfactants. [] This research demonstrated the potential of using controlled gradients for separating and purifying solutes based on their interactions with surfactants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-diethoxy-, bis(hydrogen sulfate), disodium salt](/img/structure/B1668955.png)